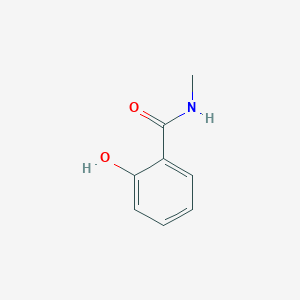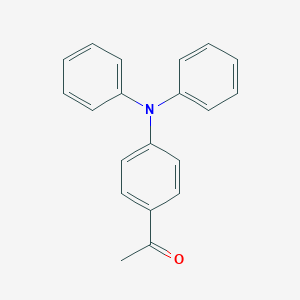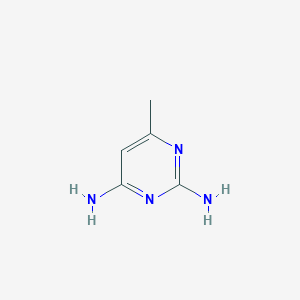
6-Methyl-2,4-pyrimidinediamine
Übersicht
Beschreibung
6-Methyl-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This particular compound is a derivative of pyrimidine with specific substitutions at the 2, 4, and 6 positions of the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 6-Methyl-2,4-pyrimidinediamine, has been extensively studied. For instance, a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved by reacting 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, followed by elimination and tautomerisation processes . Another approach involves a three-component domino reaction to create 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives, starting from 6-aminouracil . Additionally, the synthesis of related compounds from 2-amino-6-methyluracil through protection and cyclization steps has been described .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic methods. For example, the structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra . Quantum-chemical methods have also been used to characterize the structure of pyrimidine derivatives, such as the pyrimidine-(6-4)-pyrimidone photoproduct .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine involves cyclization, methylation, and oxidation steps . The formation of pyrimido[4,5-d]pyrimidine derivatives can be achieved through [4+2] cycloaddition reactions, followed by elimination and oxidative aromatisation . Additionally, double cross-coupling reactions have been used to prepare 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are often determined by their substituents and the overall molecular structure. For example, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been studied, revealing solvatochromism and potential as pH sensors . The electronic structures of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been explored using DFT and TD-DFT computations, providing insights into their reactivity and interactions .
Wissenschaftliche Forschungsanwendungen
General Uses of 6-Methyl-2,4-pyrimidinediamine
6-Methyl-2,4-pyrimidinediamine is a chemical compound with the molecular formula C5H8N4 . It’s often used in scientific research and has a variety of potential applications .
Application in Anti-Inflammatory Research
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
Pyrimidines, including 6-Methyl-2,4-pyrimidinediamine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This makes them a subject of interest in the development of new drugs and therapies .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
It’s worth noting that the compound is related to pyrimidines, which are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This makes them a subject of interest in the development of new drugs and therapies .
It’s worth noting that the compound is related to pyrimidines, which are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This makes them a subject of interest in the development of new drugs and therapies .
Safety And Hazards
6-Methyl-2,4-pyrimidinediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
| Record name | NoName_3465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-pyrimidinediamine | |
CAS RN |
1791-73-7 | |
| Record name | 1791-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

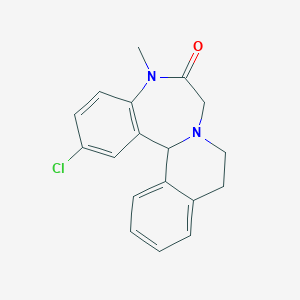
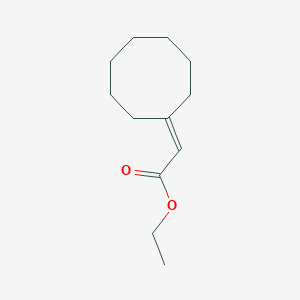
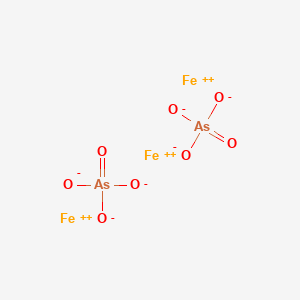
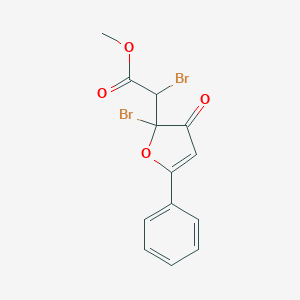
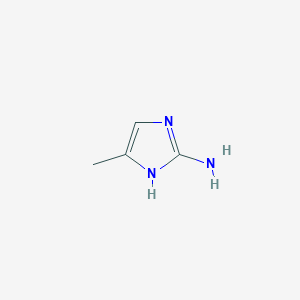
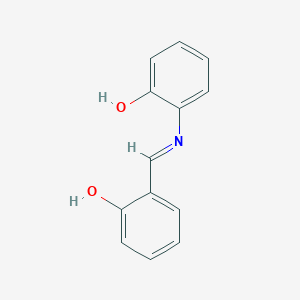
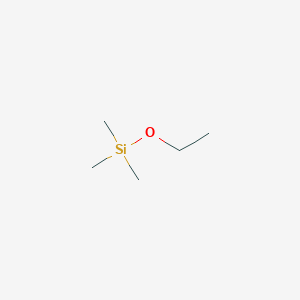
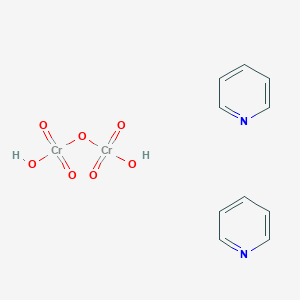
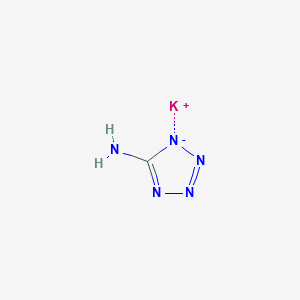
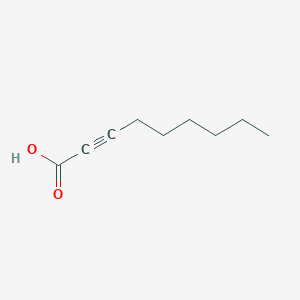
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
